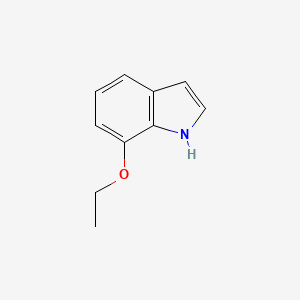

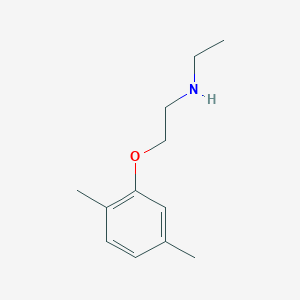

2-(2,5-Dimethylphenoxy)-N-ethylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Detection and Quantification in Clinical Toxicology

Research has developed methods for detecting and quantifying substances structurally related to 2-(2,5-Dimethylphenoxy)-N-ethylethanamine, such as 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), in severe intoxication cases. These methods use high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS), which is crucial for clinical toxicology and forensic investigations (Poklis et al., 2014).

Spectral Analysis in Pharmaceutical Research

Spectral analysis techniques, like FT-IR and FT-Raman, have been utilized to study the vibrational contributions of molecules structurally similar to 2-(2,5-Dimethylphenoxy)-N-ethylethanamine, providing insights into their potential pharmaceutical applications. These analyses help understand the electronic structure and possible pharmaceutical activities of these molecules (Amalanathan et al., 2015).

Synthesis of Medical Intermediate Molecules

The synthesis methods for compounds related to 2-(2,5-Dimethylphenoxy)-N-ethylethanamine have been reported, focusing on their applications in treating psychotic and schizophrenic psychosis. The characterization of these products through IR, H NMR, and elemental analysis is a significant aspect of this research, contributing to medical intermediate molecule development (Z. Zhimin, 2003).

Enzyme Inhibition and Antibacterial Studies

Studies have been conducted on molecules bearing azomethine groups, similar to 2-(2,5-Dimethylphenoxy)-N-ethylethanamine, for their antibacterial and enzyme inhibition properties. These investigations are crucial for developing new antibacterial agents and understanding their mechanisms of action (Aziz‐ur‐Rehman et al., 2014).

Neurochemical Pharmacology

Research into the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, structurally related to 2-(2,5-Dimethylphenoxy)-N-ethylethanamine, has been significant in understanding their hallucinogenic activity and potential therapeutic applications. This includes studies on receptor binding affinities and functional assays (Eshleman et al., 2018).

Anticonvulsant Activity Research

Compounds structurally similar to 2-(2,5-Dimethylphenoxy)-N-ethylethanamine have been synthesized and evaluated for their anticonvulsant activity. These studies involve pharmacological tests like the maximal electroshock and subcutaneous pentetrazole seizure threshold assays, which are essential for developing new anticonvulsant medications (Waszkielewicz et al., 2015).

properties

IUPAC Name |

2-(2,5-dimethylphenoxy)-N-ethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-13-7-8-14-12-9-10(2)5-6-11(12)3/h5-6,9,13H,4,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPIWXXAJVWAJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOC1=C(C=CC(=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601847 |

Source

|

| Record name | 2-(2,5-Dimethylphenoxy)-N-ethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylphenoxy)-N-ethylethanamine | |

CAS RN |

915921-73-2 |

Source

|

| Record name | 2-(2,5-Dimethylphenoxy)-N-ethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)

![1-[4-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B1357603.png)